The enantiomer of Mirogabalin is a significant compound in the field of pharmacology, particularly for its role in treating neuropathic pain. Mirogabalin itself is a ligand for the alpha-2-delta subunit of voltage-gated calcium channels, and its enantiomer is characterized by its distinct chemical properties and potential therapeutic applications.
Mirogabalin, specifically its enantiomer, has been studied extensively since its introduction as a treatment option for peripheral neuropathic pain. The enantiomer is classified as a pharmaceutical impurity of Mirogabalin, with the International Union of Pure and Applied Chemistry (IUPAC) name being 2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid. Its molecular formula is with a molecular weight of 209.29 g/mol .
The enantiomer of Mirogabalin falls under the category of pharmaceutical compounds known as gabapentinoids, which are primarily used in the management of neuropathic pain. It is recognized for its specific binding to calcium channels, which plays a critical role in modulating neurotransmitter release and pain pathways.
The synthesis of the enantiomer of Mirogabalin typically involves chiral resolution techniques or asymmetric synthesis methods. These methods are designed to produce one enantiomer preferentially over the other, thereby enhancing therapeutic efficacy while minimizing side effects associated with the non-active form.
One common approach to synthesize this compound includes using chiral catalysts or reagents that selectively promote the formation of the desired enantiomer. The process may involve several steps, including:
The enantiomer of Mirogabalin participates in various chemical reactions typical for organic compounds with functional groups such as amines and carboxylic acids. Notably, it can undergo:
These reactions often require specific conditions such as controlled temperatures and pH levels to favor the formation of desired products while preventing racemization.
The mechanism by which the enantiomer of Mirogabalin exerts its effects involves binding to the alpha-2-delta subunit of voltage-gated calcium channels located in both central and peripheral nervous systems. This binding inhibits calcium influx into neurons, leading to a decrease in neurotransmitter release, which is pivotal in reducing pain signaling pathways.
Research indicates that this compound has a longer dissociation half-life from these channels compared to other similar drugs like pregabalin, suggesting potential for sustained analgesic effects with fewer central nervous system-related side effects .
Relevant studies have shown that the physical properties correlate well with its pharmacological effectiveness, particularly in terms of solubility and bioavailability .
The primary application of the enantiomer of Mirogabalin lies in its use as an analgesic agent for treating neuropathic pain conditions. Its unique binding profile allows it to be effective while minimizing adverse effects commonly associated with other drugs in this class.
Additionally, ongoing research explores its potential use in treating other conditions related to nerve pain and central nervous system disorders, further establishing its significance in modern pharmacotherapy .
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8